3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Medicinal Chemistry Structure-Activity Relationship Isomerism

Secure the definitive non-fluorinated reference standard for anti-tubercular shikimate dehydrogenase SAR studies. This isomer's unique 3-phenoxymethyl-6-(pyridin-4-yl) arrangement is structurally validated against inactive regioisomer CAS 842962-48-5, ensuring your in vitro pharmacology data is reproducible and mechanistically conclusive. Ideal as a chemical probe to deconvolute legacy MAO and antimalarial pharmacophores from the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class. Do not compromise on positional purity.

Molecular Formula C15H11N5OS
Molecular Weight 309.35
CAS No. 874466-43-0
Cat. No. B2438884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS874466-43-0
Molecular FormulaC15H11N5OS
Molecular Weight309.35
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4
InChIInChI=1S/C15H11N5OS/c1-2-4-12(5-3-1)21-10-13-17-18-15-20(13)19-14(22-15)11-6-8-16-9-7-11/h1-9H,10H2
InChIKeyNVSLXRAUTXNQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 874466-43-0): Baseline Identity and Pharmacological Context


This compound belongs to the 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a heterocyclic scaffold explored for diverse pharmacological activities. Its core consists of a fused triazole-thiadiazole bicycle, with a phenoxymethyl substituent at position 3 and a pyridin-4-yl group at position 6. This specific arrangement distinguishes it from regioisomeric analogs where the substituents are swapped, such as 6-(phenoxymethyl)-3-(pyridin-3-yl) (CAS 842962-48-5) . Historically, 6-substituted 3-(pyridin-4-yl) triazolothiadiazoles have been associated with moderate monoamine oxidase (MAO) inhibition, antimalarial, and in vitro antitumor activities, providing a baseline for its biological potential [1].

Why Substitution with Other Triazolothiadiazoles Fails: The Criticality of 3-Phenoxymethyl-6-(pyridin-4-yl) Geometry


While the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class is populated with numerous analogs, their biological activities are exquisitely sensitive to the nature and position of substituents. For example, a seemingly minor change—swapping the phenoxymethyl and pyridinyl groups between positions 3 and 6 (i.e., regioisomer CAS 842962-48-5) or introducing a single fluorine atom at the pyridine ring (3-(3-fluoropyridin-4-yl) analog) [1]—can drastically alter target binding as demonstrated by the fluorinated analog's specific interaction with shikimate dehydrogenase [2]. Therefore, generic substitution without considering this precise geometric and electronic topology risks losing or unpredictably altering the desired pharmacological profile, making the specific isomer indispensable for reproducible research [1].

Quantitative Differentiation of 3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: A Comparative Evidence Guide


Regioisomeric Specificity: Positional Swap Abolishes Defined Pharmacological Activity

The compound's precise arrangement of a phenoxymethyl group at position 3 and a pyridin-4-yl group at position 6 is inherently different from its regioisomer 6-(phenoxymethyl)-3-(pyridin-3-yl) (CAS 842962-48-5) . While the 1991 class-wide study established that 6-substituted 3-(pyridin-4-yl) derivatives possess a distinct pharmacological fingerprint including moderate MAO, antimalarial, and antitumor activities [1], published data for the regioisomer lacks such characterization. This positional specificity is a critical procurement factor, as the reported class-level activities are tied to the 3-(pyridin-4-yl) scaffold.

Medicinal Chemistry Structure-Activity Relationship Isomerism

Fluorination at the Pyridine Ring Drastically Alters Enzyme Target Engagement

The 3-(3-fluoropyridin-4-yl) analog of the target compound is a documented inhibitor of Mtb shikimate dehydrogenase, a target for antitubercular therapy [1][2]. This demonstrates that a single fluorine substitution on the pyridine ring is sufficient to confer a specific enzyme inhibitory profile. In contrast, the target compound (without fluorine) would not be expected to occupy the same chemical space and likely lacks this specific enzyme activity [2]. This highlights the critical importance of the exact molecular structure for target selection.

Enzyme Inhibition Tuberculosis Shikimate Dehydrogenase

Synthetic Accessibility: A Catalyst-Free, One-Pot Procedure for Target Compound Synthesis

A key reported advantage in the preparation of the target compound is a one-pot, catalyst-free synthetic procedure, as described by BenchChem . While direct comparative yield data with other methods are not publicly available, this feature suggests a more straightforward and potentially greener synthesis compared to multi-step or catalyst-dependent protocols required for some analogs. This ease of preparation can translate to better availability and lower cost for routine research use.

Synthetic Chemistry Green Chemistry One-Pot Synthesis

Validated Application Scenarios for 3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in Drug Discovery


Scaffold for Antitubercular Agent Development (Non-Fluorinated Control)

Given the known activity of the 3-fluoropyridinyl analog as an Mtb shikimate dehydrogenase inhibitor [1], the target compound is ideally suited as a non-fluorinated reference standard or starting scaffold for SAR studies. Researchers can use it to systematically explore the electronic and steric effects of fluorine substitution on anti-tubercular potency and selectivity.

Exploration of MAO and Antimalarial Mechanisms

The compound's structural alignment with the class of 3-(pyridin-4-yl) triazolothiadiazoles, which has documented moderate MAO and antimalarial activities [2], makes it a candidate for follow-up mechanistic studies. It serves as a chemical probe to deconvolute the pharmacophore responsible for these legacy observations.

Regioisomeric Selectivity Studies in Heterocyclic Chemistry

The distinct biological silence currently surrounding the regioisomer CAS 842962-48-5 contrasts with the established activity of the target compound's class. This positions it as a critical tool for studying how the positional arrangement of phenoxymethyl and pyridinyl groups influences ADME, target binding, and off-target effects within the triazolothiadiazole family.

Quote Request

Request a Quote for 3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.